1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene
Overview
Description
1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene is an organic compound with the molecular formula C9H9BrF2O2. This compound is a derivative of benzene, where the benzene ring is substituted with bromine, two fluorine atoms, and a dimethoxymethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene can be synthesized through several methods. One common method involves the bromination of 4-(dimethoxymethyl)-2,5-difluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia or potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of 4-(dimethoxymethyl)-2,5-difluoroaniline or 4-(dimethoxymethyl)-2,5-difluorothiophenol.
Oxidation: Formation of 4-(formyl)-2,5-difluorobenzene or 4-(carboxyl)-2,5-difluorobenzene.
Reduction: Formation of 4-(dimethoxymethyl)-2,5-difluorobenzene.
Scientific Research Applications
1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation reactions, the dimethoxymethyl group is converted to an aldehyde or carboxylic acid through an oxidative pathway. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene can be compared with other similar compounds such as:
1-Bromo-4-(dimethoxymethyl)benzene: Lacks the fluorine atoms, resulting in different reactivity and properties.
1-Bromo-2,4-difluorobenzene: Lacks the dimethoxymethyl group, affecting its chemical behavior and applications.
4-Bromo-2,5-difluorobenzaldehyde: Contains an aldehyde group instead of the dimethoxymethyl group, leading to different reactivity in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-bromo-4-(dimethoxymethyl)-2,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-9(14-2)5-3-8(12)6(10)4-7(5)11/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFHGUNKMUCWNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1F)Br)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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